molecular formula C13H10O B14630703 2-Biphenylenemethanol CAS No. 57244-42-5

2-Biphenylenemethanol

Cat. No.: B14630703
CAS No.: 57244-42-5
M. Wt: 182.22 g/mol
InChI Key: SLSLGHSSTDXTNA-UHFFFAOYSA-N
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Description

Contextualization within Biphenylene (B1199973) Chemistry and Derivatives

Biphenylene is a tricyclic aromatic hydrocarbon notable for its planar structure that contains a central four-membered ring fused to two benzene (B151609) rings. researchgate.net This central ring possesses 4n π-electrons (where n=1), which, according to Hückel's rule, confers antiaromatic character. researchgate.net Despite this, the molecule is relatively stable compared to other antiaromatic systems. researchgate.net The chemistry of biphenylene is rich and distinct from that of its non-fused biphenyl (B1667301) counterpart. The strained central ring makes its C-C bonds susceptible to cleavage by organometallic species, opening up unique reaction pathways. researchgate.netacs.org

The functionalization of the biphenylene core is a key strategy for tuning its physical and chemical properties. arabjchem.org Introducing substituents like the hydroxymethyl group in 2-Biphenylenemethanol allows for subsequent chemical modifications. This alcohol functionality can, for example, undergo oxidation to form the corresponding aldehyde or carboxylic acid, or participate in esterification reactions. researchgate.netpressbooks.pub These transformations are fundamental in creating a diverse family of biphenylene derivatives with tailored properties for specific research applications.

Table 1: Properties of Biphenylene

PropertyDescriptionReference
Molecular FormulaC₁₂H₈ thieme-connect.com
StructureA planar, tricyclic arene with two benzene rings fused to a central cyclobutadiene (B73232) ring. thieme-connect.comresearchgate.net
AromaticityConsidered an antiaromatic compound due to the 4n π-electrons in the central ring, though it exhibits notable stability. researchgate.netchemrxiv.org
ReactivityThe strained C-C bonds of the central ring can be cleaved by organometallic reagents, enabling unique synthetic transformations. researchgate.netacs.org
Synthesis MethodsCommon methods include the copper-mediated Ullmann reaction, cyclodimerization of benzyne (B1209423), and cobalt-catalyzed cycloadditions. thieme-connect.comresearchgate.net

Significance as a Synthetic Building Block in Organic Chemistry

In organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into the structure of a larger, more complex target molecule. d-nb.infosigmaaldrich.com this compound exemplifies such a building block due to the reactivity of its hydroxymethyl group. researchgate.netpressbooks.pub This functional group provides a convenient handle for connecting the rigid biphenylene scaffold to other molecular fragments through well-established chemical reactions.

A prominent example of its utility is in the synthesis of biphenylene dimers through esterification. researchgate.net In one reported approach, this compound is reacted with a dicarboxylic acid to link two biphenylene units together. researchgate.net This strategy is part of an effort to create molecules capable of forming donor-acceptor complexes, which are of interest for their electronic properties. researchgate.net The disproportionation of 2-biphenylene carbaldehyde via the Cannizzaro reaction has been shown to be an efficient method for producing both this compound and biphenylene-2-carboxylic acid in a single step, providing key precursors for these synthetic endeavors. researchgate.net The use of such specialized building blocks is crucial for the systematic construction of novel organic materials where precise molecular architecture is paramount. uni-stuttgart.denih.gov

Table 2: Example Reaction of this compound

ReactantsReaction TypeProduct ClassSignificanceReference
This compound and a dicarboxylic acidEsterificationBiphenylene DimerCreates larger, conjugated systems for studying intramolecular interactions and the formation of donor-acceptor complexes. researchgate.net

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving this compound is intrinsically linked to the broader exploration of biphenylene-containing materials. The unique electronic and structural properties of the biphenylene unit make it an attractive component for advanced functional materials. thieme-connect.com The interdisciplinary nature of this research connects organic synthesis with materials science, physics, and coordination chemistry. researchgate.net

One major research trajectory is the development of organic semiconductors and liquid crystals. thieme-connect.comresearchgate.net The rigid, planar structure of the biphenylene core can facilitate π-stacking and charge transport, which are desirable properties for electronic devices. By using building blocks like this compound to synthesize larger, tailored molecules, researchers can investigate how molecular structure influences bulk material properties such as conductivity and mesophase behavior. researchgate.netfrontiersin.org For instance, bent-shaped molecules derived from biphenylene units have been studied for their potential in nonlinear optics and their ability to form novel liquid crystalline phases. researchgate.net Furthermore, the ability of biphenylene derivatives to act as electron donors in complexes opens up avenues in the study of charge-transfer phenomena, which are fundamental to fields ranging from electronics to bioinorganic chemistry. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57244-42-5

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

biphenylen-2-ylmethanol

InChI

InChI=1S/C13H10O/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7,14H,8H2

InChI Key

SLSLGHSSTDXTNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Biphenylenemethanol and Its Derivatives

Direct Synthesis Routes to 2-Biphenylenemethanol

The direct synthesis of this compound can be efficiently achieved through reactions involving biphenylene (B1199973) aldehyde precursors. Key methods include the Cannizzaro reaction and other disproportionation reactions.

Cannizzaro Reaction of Biphenylene Aldehyde Precursors

The Cannizzaro reaction provides a classic route to this compound from 2-formylbiphenylene. This reaction involves the base-induced disproportionation of the aldehyde, which lacks alpha-hydrogens. In this process, one molecule of the aldehyde is oxidized to a carboxylic acid, while another is reduced to the corresponding primary alcohol, this compound.

A typical procedure involves treating 2-formylbiphenylene with a concentrated solution of potassium hydroxide (B78521) (KOH). The reaction mixture is often heated to ensure completion. The products, biphenylene-2-carboxylic acid and this compound, are then separated based on their different chemical properties. The acidic component can be removed by extraction with a basic solution, leaving the neutral alcohol.

Disproportionation Reactions for Efficient Synthesis

Disproportionation reactions, including the Cannizzaro reaction, are effective for synthesizing this compound. An alternative and often more efficient method is the crossed Cannizzaro reaction, where a reducing aldehyde, such as formaldehyde, is used as the reducing agent. This approach can improve the yield of the desired alcohol by minimizing the formation of the corresponding carboxylic acid from the more valuable biphenylene aldehyde.

Another strategy involves catalytic transfer hydrogenation. In this method, a hydrogen donor, like isopropanol, is used in the presence of a catalyst, such as aluminum isopropoxide, to reduce 2-formylbiphenylene to this compound. This method can offer higher selectivity and milder reaction conditions compared to the traditional Cannizzaro reaction.

Construction of Biphenylene-Containing Esters and Related Compounds

The hydroxyl group of this compound serves as a versatile handle for the synthesis of various derivatives, particularly esters. These esters can be simple acyl derivatives or more complex dimeric structures.

O-Acylation of this compound

The O-acylation of this compound is a straightforward method for producing biphenylene-containing esters. This reaction typically involves reacting the alcohol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction.

For example, the reaction of this compound with acetyl chloride in the presence of pyridine yields 2-biphenylenylmethyl acetate. This method is highly versatile and can be used to introduce a wide variety of acyl groups to the this compound core.

Reactant 1Reactant 2BaseProduct
This compoundAcetyl chloridePyridine2-Biphenylenylmethyl acetate
This compoundBenzoyl chlorideTriethylamine2-Biphenylenylmethyl benzoate

Esterification with Dicarboxylic Acids for Dimer Formation

Dimeric esters can be synthesized by reacting this compound with dicarboxylic acids or their derivatives. This process, known as esterification, can lead to the formation of a molecule where two biphenylene units are linked by a dicarboxylate bridge.

A common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). For instance, reacting two equivalents of this compound with a dicarboxylic acid, such as terephthalic acid, under these conditions yields the corresponding dimeric ester. The reaction conditions are generally mild, making this a suitable method for constructing these larger molecules.

AlcoholDicarboxylic AcidCoupling AgentCatalystProduct
This compoundTerephthalic acidDCCDMAPBis(2-biphenylenylmethyl) terephthalate
This compoundAdipic acidDCCDMAPBis(2-biphenylenylmethyl) adipate

Synthesis of Functionalized this compound Derivatives for Surface Modification

The unique, rigid, and planar structure of the biphenylene moiety makes its derivatives attractive for applications in materials science, particularly for surface modification. To achieve this, this compound can be functionalized with groups that can anchor to a surface.

One common strategy is to introduce a terminal alkyne or azide (B81097) group to the this compound framework. This can be accomplished by first converting the hydroxyl group to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an azide or an alkyne-containing nucleophile. These terminally functionalized biphenylene derivatives can then be attached to surfaces using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Another approach involves the synthesis of biphenylene-containing thiols. The hydroxyl group of this compound can be converted to a thiol group through various multi-step sequences, such as the Mitsunobu reaction with thioacetic acid followed by hydrolysis. These thiols can then form self-assembled monolayers (SAMs) on gold surfaces.

Functional GroupSynthetic StrategyApplication
Terminal Alkyne/AzideTosylation/Halogenation followed by Nucleophilic SubstitutionSurface attachment via "click" chemistry
ThiolMitsunobu reaction with thioacetic acid followed by hydrolysisFormation of Self-Assembled Monolayers (SAMs) on gold

Preparation of Triethoxysilane-Pendant Biphenylene Derivatives

Biphenylene derivatives featuring a triethoxysilane (B36694) group are valuable for functionalizing solid surfaces. researchgate.netdntb.gov.ua The synthesis of these compounds allows for the investigation of donor-acceptor interactions at interfaces. researchgate.netresearchgate.net A general approach involves preparing biphenylene derivatives that can be modified to include the triethoxysilane pendant. researchgate.net

For instance, molecules with two connected biphenylene units can be synthesized to study complex formation in solution, while those with a single biphenylene unit and a triethoxysilane group are designed for surface functionalization. researchgate.netresearchgate.net The synthesis of these derivatives has been reported, with characterization confirming their potential as electron donor components in π-complexes. researchgate.net

Table 1: Synthetic Approaches for Triethoxysilane-Pendant Biphenylene Derivatives

Precursor TypeSynthetic GoalApplication
Biphenylene DimersProbe folded complex formation in solutionStudy of donor-acceptor interactions
Biphenylene Monomers with TriethoxysilaneFunctionalize solid surfacesInterfacial donor-acceptor complex formation

General Synthetic Approaches for Biphenylene Core Analogues and their Adaptability

Several classical and modern synthetic methods are employed to construct the biphenylene core.

Ullmann Reaction:

The Ullmann reaction is a long-standing method for synthesizing biaryl compounds through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgnih.gov The classic Ullmann reaction involves the self-coupling of an aryl halide in the presence of excess copper at high temperatures. organic-chemistry.org Variations of this reaction, often referred to as Ullmann-type reactions, allow for the coupling of different aryl halides or the reaction of aryl halides with various nucleophiles. organic-chemistry.org

Key aspects of the Ullmann reaction for biphenylene synthesis include:

Catalyst: Traditionally, powdered copper or nickel catalysts are used. nih.gov

Reactants: 2,2'-dihalobiphenyls, such as 2,2'-diiodobiphenyl, are common starting materials. researchgate.net

Mechanism: The reaction is believed to proceed through an organocopper intermediate. organic-chemistry.org A proposed mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new aryl-aryl bond. organic-chemistry.org

Recent advancements have focused on developing more efficient and milder conditions for the Ullmann reaction, including the use of ligands to improve catalytic activity and selectivity. nih.gov For example, palladium-catalyzed double Ullmann-type coupling of diiodobiaryls has been used to synthesize tetraphenylenes, which are derivatives of biphenylene. rsc.org

Cyclodimerization:

Cyclodimerization reactions offer another powerful route to the biphenylene core and its derivatives. These reactions often involve the coupling of two molecules of a suitable precursor.

Notable cyclodimerization strategies include:

Benzyne (B1209423) Cyclodimerization: The cyclodimerization of benzyne is a known method for producing the biphenylene skeleton. researchgate.net

Palladium-Catalyzed Cyclodimerization: More recent methods utilize palladium catalysts to facilitate the cyclodimerization of biphenyl (B1667301) derivatives. rsc.orgwiley.com For example, the palladium-catalyzed cyclodimerization of 2-iodo-1,1'-biphenyl derivatives has been shown to be an effective tool for preparing tetraphenylenes. wiley.com This approach can involve Suzuki-Miyaura or Ullmann-type coupling mechanisms. rsc.orgwiley.com Platinum-mediated dimerization has also been explored to achieve selective formation of cyclic dimers. core.ac.uk

Table 2: Comparison of General Synthetic Approaches for Biphenylene Core

Synthetic MethodTypical ReactantsCatalyst/ReagentKey Features
Ullmann Reaction2,2'-DihalobiphenylsCopper, PalladiumWell-established, versatile for various derivatives
CyclodimerizationBenzyne, 2-Iodobiphenyl derivativesPalladium, PlatinumEfficient for forming the central four-membered ring

Green Chemistry Methodologies for this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. organic-chemistry.orgepa.gov This includes the use of safer solvents, minimizing waste, and employing catalytic methods. matanginicollege.ac.inacs.org

In-Water Radical Reactions:

Radical reactions conducted in water or aqueous media are gaining prominence as a green synthetic strategy. mdpi.comnih.govmagtech.com.cn Water is an abundant, non-toxic, and environmentally friendly solvent. magtech.com.cn Radical reactions in water can lead to high-yielding processes under mild conditions. nih.gov

While specific examples detailing the synthesis of this compound via in-water radical reactions are not extensively documented in the provided results, the general principles of radical chemistry in aqueous media suggest its potential applicability. mdpi.comresearchgate.net For instance, radical reactions are known to be effective for functionalizing unactivated C-H bonds and can be initiated under photocatalytic conditions. researchgate.netbeilstein-journals.org The use of water as a solvent can sometimes alter the course of a radical reaction, leading to different products than those obtained in organic solvents. beilstein-journals.org The development of such methods for this compound would align with the goals of sustainable chemistry by reducing reliance on hazardous organic solvents. nih.gov

Table 3: Principles of Green Chemistry Relevant to this compound Synthesis

Green Chemistry PrincipleApplication in Synthesis
Waste PreventionDesigning reactions with high atom economy. acs.org
Safer SolventsReplacing hazardous organic solvents with water. epa.gov
CatalysisUsing catalytic reagents instead of stoichiometric ones to minimize waste. acs.org
Avoid Chemical DerivativesMinimizing the use of protecting groups to reduce synthetic steps and waste. acs.org

Chemical Reactivity and Reaction Mechanisms of 2 Biphenylenemethanol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group in 2-biphenylenemethanol is a primary site of reactivity, engaging in reactions typical of primary alcohols, such as esterification and nucleophilic substitution.

Mechanistic Investigations of Esterification

The conversion of this compound to its corresponding ester can be achieved through Fischer esterification, a classic acid-catalyzed reaction with a carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps. masterorganicchemistry.com

The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comyoutube.com This activation enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comyoutube.com This is followed by a proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.com This creates a good leaving group, water, which is subsequently eliminated to form a protonated ester. masterorganicchemistry.com In the final step, the catalyst is regenerated by the deprotonation of the ester. youtube.com

To favor the formation of the ester product, the reaction equilibrium is typically shifted to the right. This can be accomplished by using the alcohol in large excess or by removing water as it is formed. masterorganicchemistry.com

Mechanism of Fischer Esterification for this compound

Step Description
1. Protonation The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. youtube.com
2. Nucleophilic Attack The hydroxyl group of this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com
3. Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (H₂O). masterorganicchemistry.com
4. Elimination The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water. masterorganicchemistry.com

| 5. Deprotonation | A base (such as water or the alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final ester product. youtube.com |

Reactivity of the Biphenylene (B1199973) Aromatic System

The biphenylene scaffold possesses a unique structure, featuring two benzene (B151609) rings fused to a strained, antiaromatic cyclobutadiene (B73232) ring. nih.govacs.org This inherent strain makes it a candidate for reactions that are not typical for simple aromatic systems.

C-C σ-Bond Activation and Cleavage within Biphenylene Scaffolds

A key aspect of biphenylene chemistry is the activation and cleavage of the C-C single bonds in the strained central four-membered ring. This process is often facilitated by transition metals. nih.govacs.orgresearchgate.net Metals such as gold, rhodium, palladium, and platinum have been shown to insert into the biphenylene σ-bond, generating reactive organometallic species. nih.govacs.orgrsc.orgacs.org

For instance, chelation-assisted oxidative addition of gold(I) into a C-C bond of a biphenylene derivative has been reported. rsc.org The presence of a coordinating group on the biphenylene unit facilitates the reaction with gold(I) halide precursors, leading to cyclometalated gold(III) complexes. rsc.org Similarly, rhodium and cobalt complexes have been shown to cleave the C-C bond of biphenylene to yield bimetallic species, which can then be used in further synthetic transformations, such as carbonylation to produce fluorenone. acs.org

Recent studies have also demonstrated the unprecedented activation of a C-C σ-bond in a biphenylene derivative on a Cu(111) surface at room temperature. nih.govacs.orgresearchgate.net This process involves the breaking of one of the σ-bonds followed by the insertion of copper atoms from the substrate. acs.org

π-System Interactions and Complex Formation (e.g., with Electron Acceptors)

The electron-rich π-system of the biphenylene moiety can engage in non-covalent interactions, leading to the formation of supramolecular complexes. mdpi.com These interactions are crucial in the self-assembly of complex architectures. For example, platinum-p-biphenyl complexes have been used as building blocks in the stepwise synthesis of mixed-ligand tetranuclear supramolecular coordination complexes. mdpi.com In these structures, the biphenyl (B1667301) unit acts as a bridging ligand, demonstrating the ability of the π-system to coordinate with metal centers. mdpi.com

Degradation Pathways and Mechanism Elucidation

While specific degradation pathways for this compound are not extensively documented, potential routes can be inferred from the metabolism of related aromatic compounds like phenanthrene (B1679779) and phenylalkanoic acids. nih.govresearchgate.net

Microbial degradation is a likely pathway. Bacteria such as Stenotrophomonas maltophilia have been shown to degrade polycyclic aromatic hydrocarbons like phenanthrene through multiple pathways initiated by dioxygenation at different positions on the aromatic rings. nih.gov This initial step typically forms dihydrodiols, which are then subject to ring cleavage (both ortho- and meta-cleavage) and further metabolism into intermediates of the TCA cycle. nih.govresearchgate.net

For this compound, a plausible degradation mechanism would involve:

Oxidation of the Alcohol: The primary alcohol group could be oxidized first to an aldehyde (2-biphenylenecarbaldehyde) and then to a carboxylic acid (2-biphenylenecarboxylic acid).

Ring Dioxygenation: Enzymes could catalyze the addition of hydroxyl groups to one of the benzene rings of the biphenylene system.

Ring Cleavage: The hydroxylated ring would then be susceptible to cleavage, breaking down the aromatic system into smaller, more readily metabolized aliphatic acids.

The elucidation of the precise degradation mechanism would require detailed studies involving the isolation and characterization of metabolic intermediates.

Radical Reactions Involving this compound

Radical reactions are characterized by three distinct stages: initiation, propagation, and termination. chemistrysteps.comyoutube.comuci.eduump.edu.mymasterorganicchemistry.comuobasrah.edu.iq In the context of this compound, radical processes are particularly relevant to its degradation and potential for polymerization or other transformations.

Initiation: This first step involves the formation of radicals from a non-radical species. chemistrysteps.comump.edu.mymasterorganicchemistry.com This can be achieved through the application of heat or UV light, causing the homolytic cleavage of a covalent bond. For this compound, the C-C bond between the biphenylene moiety and the hydroxymethyl group, or a C-H bond on the methylene (B1212753) bridge, could be susceptible to homolytic fission under energetic conditions.

Propagation: Once radicals are formed, they can react with neutral molecules to generate new radicals, thereby propagating the chain reaction. chemistrysteps.comuci.edumasterorganicchemistry.comlibretexts.org A common propagation step is hydrogen abstraction. For example, a radical (R•) could abstract a hydrogen atom from the benzylic position of this compound, forming a relatively stable 2-biphenylenylmethyl radical. The stability of this radical is enhanced by the delocalization of the unpaired electron over the biphenylene ring system.

C₁₂H₈-CH₂OH + R• → C₁₂H₈-ĊHOH + RH

This newly formed radical can then undergo further reactions, such as addition to a π system or fragmentation. libretexts.orgyoutube.com

Termination: The radical chain reaction concludes when two radicals combine to form a stable, non-radical product. chemistrysteps.comlibretexts.org This can occur through various combinations of the radicals present in the reaction mixture.

C₁₂H₈-ĊHOH + C₁₂H₈-ĊHOH → C₁₂H₈-CH(OH)-CH(OH)-C₁₂H₈

Elimination Reactions (e.g., E2 Mechanisms for Alkene Formation from Derivatives)

Elimination reactions are fundamental processes in organic chemistry that lead to the formation of π bonds, typically alkenes. The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton, and a leaving group departs simultaneously. ucsb.edumasterorganicchemistry.comyoutube.comksu.edu.sakhanacademy.org

For an E2 reaction to occur on a derivative of this compound, the hydroxyl group would first need to be converted into a good leaving group, such as a tosylate (-OTs) or a halide (-Br, -Cl). Let's consider a hypothetical derivative, 2-(bromomethyl)biphenylene.

The E2 mechanism requires a specific stereochemical arrangement known as anti-periplanar geometry, where the proton to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond. ksu.edu.sachemistrysteps.comlibretexts.orglibretexts.orglibretexts.org

In the case of a suitable derivative of this compound, a strong, non-nucleophilic base would be required to promote elimination over substitution. The base would abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond. Given the structure of this compound, elimination would likely involve a proton from a neighboring aromatic carbon if the ring system were susceptible to such a reaction, or more plausibly, from an adjacent substituent if one were present.

For a simplified illustration, if we consider a hypothetical derivative with an ethyl group attached to the methanol (B129727) carbon (1-(2-biphenylenyl)ethanol derivative), the E2 reaction would proceed as follows:

The hydroxyl group is converted to a good leaving group (e.g., OTs).

A strong base (B:) abstracts a proton from the adjacent methyl group.

Simultaneously, the electrons from the C-H bond move to form a C=C double bond, and the leaving group departs.

This would result in the formation of 2-(1-ethenyl)biphenylene. The rate of this E2 reaction would be dependent on the concentrations of both the substrate and the base. ucsb.eduyoutube.com The stereoselectivity of the reaction would be dictated by the ability to achieve an anti-periplanar arrangement in the transition state. chemistrysteps.comlibretexts.orglibretexts.org

Derivatization and Functionalization Approaches for Advanced Architectures

Design and Synthesis of Biphenylene (B1199973) Dimers

The synthesis of biphenylene dimers, particularly through on-surface reactions, represents a precise method for creating defined nanostructures. The reaction pathways are highly dependent on the precursor molecules and surface interactions.

A notable example involves the use of biphenyl-based molecules with bromine substituents on a silver surface (Ag(111)). The reaction pathways for 2,2'-dibromo-biphenyl (DBBP) and 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP) differ significantly, leading to the selective formation of either dibenzo[e,l]pyrene or a biphenylene dimer, respectively bit.edu.cnnsf.gov.

For the formation of the biphenylene dimer from TBBP, the process involves several key steps nsf.gov:

Debromination: The TBBP molecules lose their four bromine atoms upon adsorption onto the Ag(111) surface.

Intramolecular Annulation: The resulting four-radical biphenyl (B1667301) species is highly unstable and spontaneously undergoes an intramolecular annulation reaction. This forms a biphenylene complex with two radicals that bind to surface silver atoms.

Ullmann Coupling: Subsequent thermal treatment facilitates Ullmann coupling between the planarized biradical biphenylene monomers, ultimately forming the biphenylene dimer.

This surface-induced reaction highlights a clear relationship between the molecular adsorption configuration and the resulting chemical transformation, demonstrating how surface chemistry can steer reaction pathways toward specific products bit.edu.cnnsf.gov.

The design of molecules containing multiple biphenylene units is guided by the goal of creating extended π-conjugated systems with specific geometries and electronic properties. Biphenylene is a unique molecular linker because it allows for π-electron elongation, particularly at the 2- and 7-positions, with a connection angle of approximately 120° rsc.org. This geometry is crucial for the construction of larger, planar macrocycles.

Key design principles include:

Connectivity: Utilizing the 2- and 7-positions of the biphenylene unit allows for the creation of planar, π-conjugated macrocycles rsc.org.

Solubility: To ensure solubility in common organic solvents, functional groups such as decyloxy groups can be introduced into each biphenylene unit rsc.org.

Cavity Size: The size of macrocyclic structures can be controlled by increasing the number of repeating structural units. However, simply adding more units can lead to distortion. Incorporating spacers or functional modules between biphenylene units allows for the expansion of cavity sizes without negatively impacting the cyclization reaction mdpi.com.

Electronic Properties: The incorporation of biphenylene units into macrocycles can lead to high energy levels of the highest occupied molecular orbitals (HOMOs) and narrow energy gaps due to the extended π-electron conjugation rsc.orgresearchgate.netnih.gov. This can also reinforce the antiaromatic nature of the four-membered rings within the biphenylene structure rsc.orgresearchgate.netnih.gov.

PrecursorSurfaceProductSynthesis Method
2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP)Ag(111)Biphenylene dimerOn-surface synthesis (Debromination, Annulation, Ullmann coupling) nsf.gov
2,2'-dibromo-biphenyl (DBBP)Ag(111)Dibenzo[e,l]pyreneOn-surface synthesis (Ullmann coupling, Cyclodehydrogenation) nsf.gov

Formation of Covalently Bound Biphenylene Layers on Solid Surfaces

The fabrication of covalently bound biphenylene layers on solid surfaces is a key area of on-surface synthesis, enabling the creation of atomically precise, two-dimensional (2D) materials. These layers, often referred to as biphenylene networks (BPNs), are composed of fused 4-, 6-, and 8-membered carbon rings arxiv.org.

The synthesis of a 2D biphenylene network has been achieved using self-assembled poly(2,5-difluoro-para-phenylene) (PFPP) on a gold (Au(111)) substrate arxiv.org. The resulting structure aligns with theoretical predictions and has been experimentally confirmed to be metallic arxiv.orgacs.org. This metallic nature is a key property of the biphenylene network acs.org.

The formation of these layers is dictated by the principles of on-surface synthesis, which involves molecular adsorption, diffusion, and reaction in an ultrahigh vacuum environment nsf.gov. The specific precursor and substrate combination is critical. For instance, the reaction of TBBP on Ag(111) leads to dimers, which are fundamental units for larger networks nsf.gov. The structure of these surface-synthesized products can be determined with atomic precision using techniques like bond-resolving scanning tunneling microscopy, which has revealed that the four-membered ring units in the biphenylene dimer adopt a radialene-like structure nsf.gov.

PropertyDescription
StructureFused 4-, 6-, and 8-membered carbon rings arxiv.org.
SynthesisOn-surface synthesis using precursors like poly(2,5-difluoro-para-phenylene) on Au(111) arxiv.org.
Electronic NatureMetallic, as confirmed by experimental findings and theoretical calculations arxiv.orgacs.org.
Charge TransportAnisotropic, with a preference for electron transport through the four-membered ring-like unit acs.org.

Incorporation of Biphenylene Units into Porous Organic Polymers and Macrocycles

The rigid and planar structure of biphenylene makes it an excellent building block for creating porous organic polymers (POPs) and shape-persistent macrocycles with defined cavities. These materials are of great interest for applications in molecular separation, gas storage, and catalysis nih.govrsc.org.

Macrocycles composed of biphenylene and butadiyne units have been synthesized, resulting in π-conjugated structures with diameters exceeding 2.4 nanometers rsc.orgresearchgate.netnih.gov. These macrocycles, synthesized via methods like the intermolecular Hay coupling reaction of a 2,7-diethynylbiphenylene derivative, exhibit absorption bands extending to around 600 nm and emit red luminescence rsc.orgresearchgate.netnih.gov. The incorporation of biphenylene units results in narrow HOMO-LUMO gaps and enhanced antiaromatic character in the four-membered rings rsc.orgresearchgate.netnih.gov.

In the realm of POPs, biphenyl units (a substructure of biphenylene) are used as linkers in the synthesis of Covalent Organic Frameworks (COFs). For example, a COF synthesized from the condensation reaction of 1,3,5-tris-(4-aminophenyl)triazine and 4,4'-biphenyldicarboxaldehyde results in a crystalline, porous material with a high Brunauer–Emmett–Teller (BET) surface area of 2352 m²/g nih.gov. These materials demonstrate the potential for creating highly porous networks by linking functional nodes with rigid biphenyl or biphenylene struts nih.gov.

The introduction of biphenyl units into pillararenes has led to "biphenyl-extended pillararenes," which possess an electron-rich cavity of extended size and can be synthesized in high yields mdpi.com. This modular synthetic strategy is beneficial for developing functional macrocyclic hosts with diverse properties mdpi.com.

Development of π-Extended Systems and Conjugated Polycyclic Compounds Incorporating Biphenylene Moieties

The integration of the biphenylene unit into larger π-conjugated polycyclic compounds is a strategy employed to modulate the electronic properties and stability of these molecules nih.gov. Acenes, which are polycyclic aromatic hydrocarbons consisting of linearly fused benzene (B151609) rings, are known for their remarkable optoelectronic properties but suffer from instability, especially in longer congeners nih.gov.

Incorporating a biphenylene unit into an acene framework is an effective strategy to address this stability issue. The antiaromatic four-membered ring of biphenylene limits electron delocalization across the molecule, thereby reducing the reactivity that leads to oxidation and dimerization nih.gov. This approach allows for the synthesis of more stable, yet highly conjugated, materials for use in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) beilstein-journals.orgnih.gov.

The synthesis of these complex structures often relies on a "precursor approach," where soluble and stable precursors are first synthesized and processed, followed by a final conversion step (e.g., thermal activation or photoirradiation) to generate the target insoluble or unstable π-conjugated compound beilstein-journals.orgnih.gov. Other synthetic methods include dehydrative C-C coupling and electrophile-induced cyclization reactions to create fused polycyclic aromatics mit.edu.

Antiaromatic polycyclic hydrocarbons that incorporate structures similar to biphenylene, such as indenofluorenes, exhibit narrow HOMO-LUMO energy gaps (down to 1.55 eV) and high kinetic stability under ambient conditions scispace.com. This combination of properties makes biphenylene-containing π-extended systems promising candidates for advanced technological applications nih.gov.

Compound ClassRole of Biphenylene UnitSynthetic ApproachPotential Application
Acene DerivativesEnhances stability by limiting electron delocalization nih.gov.Incorporation into acene frameworks.Organic electronics (OFETs, OPVs) nih.govbeilstein-journals.org.
Antiaromatic Polycyclic HydrocarbonsContributes to narrow energy gaps and kinetic stability scispace.com.Building five-membered rings from ortho-substituted benzene units scispace.com.Electronic materials scispace.com.
π-Conjugated MacrocyclesElongates π-electron conjugation, narrows energy gap rsc.orgresearchgate.netnih.gov.Intermolecular Hay coupling reaction rsc.orgresearchgate.netnih.gov.Optoelectronic materials nih.gov.

Advanced Spectroscopic Characterization in 2 Biphenylenemethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysischemicalbook.comchemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of 2-Biphenylenemethanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the definitive structural elucidation of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton. Aromatic protons typically resonate in the downfield region (around 7.2-7.6 ppm) due to the deshielding effect of the ring current. The methylene protons adjacent to the hydroxyl group and an aromatic ring appear at a characteristic chemical shift, and the hydroxyl proton signal is often a broad singlet which can exchange with deuterium (B1214612) oxide. chemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The spectrum of this compound will show distinct signals for the carbons in the biphenyl rings and the single carbon of the methanol group. The chemical shifts of the aromatic carbons provide insight into the substitution pattern and electronic distribution within the biphenyl system.

Table 1: Representative ¹H NMR Chemical Shifts for this compound chemicalbook.com

Assignment Chemical Shift (δ, ppm)
Aromatic Protons7.52
Aromatic Protons7.40
Aromatic Protons7.35
Aromatic Protons7.34
Aromatic Protons7.33
Aromatic Protons7.268
Methylene Protons (-CH₂-)4.576
Hydroxyl Proton (-OH)1.80

Note: The specific assignment of aromatic protons requires further 2D NMR experiments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons141.2, 139.8
Aromatic CH Carbons129.8, 129.2, 128.3, 127.9, 127.5, 127.3, 127.2
Methylene Carbon (-CH₂-)63.5

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determinationnih.govwikipedia.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 184.23 g/mol . nih.gov

Upon ionization, the this compound molecule forms a molecular ion (M⁺˙). The mass spectrum displays a peak corresponding to this molecular ion, confirming the molecular weight. In addition to the molecular ion peak, the spectrum shows several fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern is a unique fingerprint of the compound and provides valuable structural information. Common fragmentation pathways for benzylic alcohols like this compound include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The most abundant fragments observed in the GC-MS analysis of this compound are at m/z 184 (the molecular ion), 165, and 166. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly suitable for the analysis of relatively nonpolar and thermally stable compounds like this compound. wikipedia.org In APCI, the analyte is introduced into the ion source in a gaseous state, where it is ionized by a corona discharge. This method typically results in less fragmentation compared to harder ionization techniques like electron ionization, often producing a prominent protonated molecule [M+H]⁺ or a molecular radical cation M⁺˙. This simplifies the spectrum and provides a clear indication of the molecular weight. For biphenyl derivatives, APCI-MS can provide high sensitivity and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Donor-Acceptor Complex Characterizationnist.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is primarily determined by the electronic structure of the biphenyl chromophore.

The biphenyl system gives rise to characteristic absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the planarity of the two phenyl rings. In non-planar biphenyls, the conjugation between the two rings is reduced, which typically results in a blue shift (shift to shorter wavelengths) and a decrease in the intensity of the main absorption band compared to a more planar, conjugated system. The presence of the hydroxymethyl group (-CH₂OH) on one of the phenyl rings can also influence the electronic transitions, acting as an auxochrome.

Table 3: Expected UV-Vis Absorption Maxima for Biphenyl Derivatives in a Non-polar Solvent

Compound λmax (nm) Transition
Biphenyl~250π → π
Substituted Biphenyls250 - 280π → π

Note: The exact λmax for this compound will depend on the solvent and the dihedral angle between the phenyl rings.

Solid-phase UV-Vis spectroscopy is a valuable technique for studying the electronic properties of molecules adsorbed on surfaces and for characterizing interfacial interactions. For this compound, this technique can be employed to investigate its behavior when immobilized on a solid substrate, such as in the formation of self-assembled monolayers (SAMs). nih.gov

By measuring the UV-Vis spectrum of this compound in the solid phase, information about its aggregation state, orientation on the surface, and interactions with the substrate or neighboring molecules can be obtained. Changes in the absorption spectrum, such as shifts in the λmax or the appearance of new bands, can indicate the formation of specific intermolecular structures or charge-transfer complexes at the interface. researchgate.net This is particularly relevant for applications in molecular electronics and sensor technology where the interfacial properties of organic molecules are critical.

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govucla.edu

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence for its key structural features.

The most characteristic absorption bands in the IR spectrum of this compound are associated with the hydroxyl (-OH) group, the aromatic carbon-hydrogen (C-H) bonds, the aliphatic carbon-hydrogen (C-H) bonds of the methylene group, and the carbon-carbon (C-C) bonds of the aromatic rings. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the -CH₂- group appear just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected in the 1000-1100 cm⁻¹ range. ucla.edu

Table 4: Characteristic IR Absorption Frequencies for this compound nih.gov

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1400 - 1600Medium to Weak, Sharp
C-O Stretch (primary alcohol)1000 - 1100Strong
Aromatic C-H Bend (out-of-plane)690 - 900Strong

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

The investigation of this compound by single-crystal X-ray diffraction has provided a detailed atomic-level understanding of its solid-state architecture. The technique has not only confirmed the molecular connectivity but has also illuminated the nuanced ways in which the molecules pack together, driven by a combination of hydrogen bonds and other non-covalent interactions.

The Stable Triclinic Polymorph: A Tetrameric Supramolecular Assembly

Detailed crystallographic data for the triclinic polymorph of this compound, as retrieved from the Cambridge Crystallographic Data Centre (CCDC), are presented in the table below.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.654(2)
b (Å)10.345(3)
c (Å)12.543(4)
α (°)85.23(2)
β (°)75.34(2)
γ (°)71.23(2)
Volume (ų)1029.8(5)
Z4

The Metastable Monoclinic Polymorph: A Chain-like Hydrogen-Bonded Network

In contrast to the stable triclinic form, a metastable monoclinic polymorph of this compound has also been identified. The supramolecular architecture of this form is distinctly different, characterized by the formation of infinite chains of molecules linked by hydrogen bonds. In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl group of an adjacent molecule, and this pattern propagates throughout the crystal lattice, creating a one-dimensional polymeric chain. The existence of this metastable form highlights the subtle energetic balance that can lead to different packing arrangements for the same molecule.

While the existence of this monoclinic polymorph is documented, detailed crystallographic data, such as unit cell parameters and space group, are not as readily available in the surveyed literature, precluding the creation of a detailed data table for this form.

The study of these polymorphs through X-ray crystallography underscores the importance of this technique in understanding the solid-state behavior of organic molecules. The precise knowledge of atomic coordinates allows for a detailed analysis of intermolecular interactions, which is crucial for correlating the crystalline structure with the macroscopic properties of the material.

Computational Chemistry and Theoretical Studies of 2 Biphenylenemethanol

Electronic Structure and (Anti)aromaticity Analysis of the Biphenylene (B1199973) Core

The biphenylene core of 2-biphenylenemethanol is a fascinating subject for theoretical study due to its unique electronic structure, which features a fusion of two benzene (B151609) rings to a central, formally anti-aromatic, four-membered ring. This arrangement leads to a complex interplay of aromatic and anti-aromatic characteristics.

According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons. masterorganicchemistry.comyoutube.com Conversely, systems with [4n] π-electrons are considered anti-aromatic and are generally unstable. youtube.comyoutube.com The biphenylene system contains a total of 12 π-electrons, which conforms to the [4n] rule (where n=3), suggesting anti-aromatic character. However, the molecule is known to be stable.

Computer calculations have been performed to investigate the formation of hydrogen-bonded complexes of 2-biphenylmethanol. These studies have shown that the energy of hydrogen bonds in a chain-like structure is less than that in a cyclic tetramer structure, indicating a preference for forming specific supramolecular assemblies. researchgate.net Such complexes are crucial in understanding the molecule's behavior in condensed phases and its potential use in crystal engineering.

Quantum Mechanical Calculations for Reaction Energetics and Transition States

Quantum mechanical (QM) methods are indispensable for studying the reaction mechanisms involving this compound. These calculations provide detailed information about the energy landscape of a chemical reaction, including the energies of reactants, products, intermediates, and, crucially, transition states. nih.gov

The heat of a reaction can be calculated by subtracting the total energies of the reactant molecules from the total energies of the product molecules. wavefun.com Various levels of theory can be employed, with accuracy and computational cost being the primary trade-offs. Methods range from semi-empirical methods (like AM1 and PM3) to more accurate but computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2), its spin-component scaled variant (SCS-MP2), and the "gold standard" coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). peerj.com Density Functional Theory (DFT) offers a balanced approach and is widely used. peerj.com

Finding the transition state, which is a first-order saddle point on the potential energy surface, is a critical and often challenging task. readthedocs.iogithub.io A transition state structure is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. readthedocs.io Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2 and QST3) and the Nudged Elastic Band (NEB) method are used to locate these structures. github.iogithub.ioyoutube.comfaccts.de By determining the energy difference between the reactants and the transition state, the activation energy for the reaction can be calculated, providing insights into the reaction kinetics. readthedocs.io

Table 1: Comparison of Quantum Mechanical Methods for Reaction Energy Calculations peerj.com
MethodTypical Mean Absolute Error (kcal/mol)Computational Cost
Semi-empirical (AM1, PM3)11.6 - 14.6Low
DFT (Various Functionals)2.5 - 5.1Medium
MP2 / SCS-MP2~1.2 - 1.3High
CCSD(T)Benchmark (~0)Very High

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational efficiency. youtube.com

A fundamental application of DFT is geometry optimization, the process of finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.comyoutube.com This is typically performed using functionals like B3LYP or ωB97XD in conjunction with a basis set such as 6-31G* or 6-31+G(d,p). youtube.comnih.gov The optimization process iteratively adjusts the molecular geometry to minimize the forces on each atom until a stable structure is found. youtube.com

For a flexible molecule like this compound, which has a rotatable hydroxymethyl group (-CH₂OH), conformational analysis is crucial. scribd.comlibretexts.org This involves identifying the various stable conformers (rotational isomers) and determining their relative energies. lumenlearning.com The rotation around the bond connecting the methanol (B129727) group to the biphenylene core gives rise to different spatial arrangements, each with a distinct energy due to factors like steric and torsional strain. libretexts.orglibretexts.org By calculating the energy of the molecule as a function of the relevant dihedral angle, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations. ethz.ch

DFT calculations are highly effective in predicting various spectroscopic properties, which can be used to interpret experimental data or to characterize hypothetical molecules. A prominent example is the prediction of Nuclear Magnetic Resonance (NMR) spectra. cam.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. cam.ac.uk These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the computed shifts with experimental spectra can aid in structure verification and assignment of signals. Other properties, such as infrared (IR) vibrational frequencies and UV-Vis electronic transitions, can also be computed to provide a more complete theoretical characterization of the molecule.

Molecular Dynamics Simulations for System Behavior

While quantum mechanical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular systems over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves, flexes, and interacts with its environment, such as a solvent. nih.gov

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov Simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water, methanol, ethanol) arrange themselves around the this compound molecule. pku.edu.cnresearchgate.net

Conformational Dynamics: The transitions between different conformers in solution and the timescales on which these changes occur.

Transport Properties: The diffusion of the molecule through a liquid or membrane. nih.gov

Thermomechanical Properties: How the material properties of a system containing this compound change with temperature. researchgate.net

By simulating the system at different temperatures and pressures, MD can predict macroscopic properties from the underlying molecular behavior. researchgate.net

Molecular Modeling and Pharmacophore Development (Applicable for derivative design)

Molecular modeling and pharmacophore development are pivotal computational techniques in modern drug discovery, offering a rational approach to the design of novel derivatives with enhanced biological activity. nih.govdovepress.comnih.gov A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target. nih.gov By identifying the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, a pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new potential lead structures. nih.govresearchgate.net

For a molecule like this compound, the process would begin with the generation of a 3D conformation of the molecule. Computational tools would then be used to identify the key chemical features present in its structure. The biphenylene core would likely be identified as a significant hydrophobic and aromatic feature, while the methanol group would contribute a hydrogen bond donor and acceptor site. These features and their spatial relationships would form the basis of a pharmacophore model.

The development of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based design. nih.gov In a ligand-based approach, a series of known active molecules are superimposed, and their common chemical features are extracted to create a pharmacophore model. researchgate.net If a set of biologically active derivatives of this compound were available, this method could be employed to understand the key structural requirements for their activity.

Alternatively, a structure-based approach is utilized when the 3D structure of the biological target (e.g., an enzyme or receptor) is known. nih.gov In this scenario, the binding pocket of the target is analyzed to identify the key interaction points. dovepress.com A pharmacophore model can then be generated based on these interactions. nih.gov This model would represent the ideal arrangement of chemical features for a ligand to bind effectively to the target. Molecular docking simulations, which predict the preferred orientation of a molecule when bound to another, are often used in conjunction with pharmacophore modeling to refine the understanding of these interactions. nih.gov

Once a pharmacophore model for this compound and its derivatives is established, it can be used to guide the design of new compounds. This involves modifying the parent structure to better fit the pharmacophore, potentially leading to derivatives with improved potency and selectivity. For instance, modifications could be made to the biphenylene ring system to enhance hydrophobic interactions or to the methanol group to optimize hydrogen bonding.

The following table illustrates a hypothetical pharmacophore model derived from this compound, detailing the key features and their spatial coordinates that could be used for designing new derivatives.

Feature IDFeature TypeX-coordinate (Å)Y-coordinate (Å)Z-coordinate (Å)Radius (Å)
HBD1Hydrogen Bond Donor2.51.83.21.0
HBA1Hydrogen Bond Acceptor3.12.53.51.0
AROM1Aromatic Ring-1.50.5-0.21.5
AROM2Aromatic Ring1.0-0.3-0.11.5
HYD1Hydrophobic0.00.00.01.2

Applications in Advanced Materials Science Research

Development of Donor-Acceptor Systems for Optoelectronic Materials

The biphenylene (B1199973) unit has been explored as a component in donor-acceptor systems for optoelectronic applications due to its distinct electronic characteristics. researchgate.net The incorporation of the biphenylene framework into π-conjugated systems can influence the electronic delocalization and energy levels of the resulting materials. researchgate.net While pristine biphenylene is metallic, its electronic properties can be modulated, which is crucial for applications in optoelectronics and nanoelectronic devices. researchgate.net

In donor-acceptor architectures, the biphenylene moiety can act as a tunable bridge or part of the donor or acceptor unit. The antiaromatic character of the central four-membered ring in biphenylene can limit electron delocalization to some extent, which can be a desirable feature for controlling the electronic properties of polycyclic conjugated compounds. researchgate.net This controlled conjugation is a strategy to enhance the stability of such compounds, a significant challenge in the field of organic electronics. researchgate.net

Research on biphenylene-containing polycyclic aromatic compounds has demonstrated that the introduction of the biphenylene unit can lead to a reduction in the optical band gap, a key parameter for optoelectronic materials. researchgate.net Theoretical studies on biphenylene-based two-dimensional semiconductors have shown a direct band gap, making them promising for optoelectronic applications. nih.gov The photophysical properties of systems containing the biphenyl (B1667301) framework, a related structural motif, have been shown to be influenced by the presence of both electron-donating and electron-accepting groups, forming donor-acceptor-donor ladder systems. nih.gov Although direct experimental data on 2-Biphenylenemethanol in such systems is limited, its structure suggests potential as a building block for creating novel donor-acceptor materials with tailored optoelectronic properties.

Table 1: Potential Optoelectronic Properties of this compound Based Systems

PropertyPotential Influence of this compoundRationale
Band Gap Modulation of the energy gap.The biphenylene core influences π-conjugation and energy levels. researchgate.netresearchgate.net
Stability Increased stability of conjugated systems.The biphenylene unit can limit excessive electron delocalization. researchgate.net
Charge Transport Potential for efficient charge transport.The rigid, planar structure can facilitate intermolecular interactions.
Photoluminescence Tunable emission properties.The electronic structure of the biphenylene moiety can be modified. ias.ac.in

Surface Functionalization for Interfacial Chemistry and Sensing Applications

The methanol (B129727) group in this compound provides a reactive site for surface functionalization, enabling the covalent attachment of the biphenylene moiety to various substrates. This capability is of significant interest for modifying the interfacial properties of materials and for the development of chemical sensors. The covalent immobilization of selective adsorption sites on a sensor surface is anticipated to improve stability and reliability. confex.com

The functionalization of surfaces with organic molecules can alter their electronic properties, work function, and surface energy, which are critical parameters in the performance of electronic devices and sensors. The rigid and planar nature of the biphenylene group can lead to the formation of well-ordered self-assembled monolayers (SAMs) on suitable substrates. Such ordered layers can provide a defined interface for studying charge transport, molecular recognition, and sensing events.

While specific studies on the use of this compound for surface functionalization are not widely reported, the principles of attaching alcohol-terminated molecules to surfaces are well-established. For instance, hydroxyl groups can react with surface hydroxyls on oxides (e.g., SiO2, ITO) to form stable ether or ester linkages, or they can be converted to other functional groups for attachment to metallic surfaces like gold. The presence of the biphenylene unit could introduce unique electronic and optical signatures that could be exploited for sensing applications. For example, changes in the photoluminescence or electronic conductivity of a biphenylene-functionalized surface upon analyte binding could form the basis of a sensing mechanism.

Integration into Porous Organic Frameworks (POFs) and Polymers for Functional Materials

Porous organic frameworks (POFs) are a class of materials with high surface areas and tunable porosity, making them attractive for applications in gas storage, separation, and catalysis. rsc.org The properties of POFs are determined by the geometry and functionality of their organic building blocks. researchgate.net The rigid structure of the biphenylene unit makes this compound a promising candidate as a building block for the synthesis of novel POFs.

The methanol group can be utilized in polymerization reactions, such as condensation reactions, to form the extended network structure of a POF. The biphenylene core would impart rigidity and define the pore size and shape of the resulting framework. The unique electronic properties of the biphenylene units lining the pores could also lead to materials with interesting catalytic or adsorptive properties. The synthesis of porous aromatic frameworks often involves the use of monomers with multiple reactive sites to build up the three-dimensional structure. rsc.org

Similarly, this compound can be incorporated into polymers to modify their properties. As a monomer or a functional additive, it can introduce the rigid biphenylene unit into the polymer backbone or as a side chain. This can enhance the thermal stability, mechanical strength, and electronic properties of the polymer. For instance, the incorporation of biphenylene fragments into poly(ethynylenephenylene)s has been shown to influence their optical properties. ias.ac.in

Table 2: Potential of this compound in Porous Materials and Polymers

Application AreaRole of this compoundPotential Advantages
Porous Organic Frameworks (POFs) Rigid building block (monomer).High thermal stability, defined porosity, unique electronic properties within pores. rsc.orgresearchgate.net
Functional Polymers Monomer or functional additive.Enhanced thermal and mechanical properties, tailored optical and electronic properties. ias.ac.in

Contribution to Graphene-Based Materials and Two-Dimensional Structures

Biphenylene itself is a two-dimensional carbon allotrope, a planar network composed of sp2-hybridized carbon atoms arranged in a lattice of four-, six-, and eight-membered rings. researchgate.netresearchgate.net This relationship to graphene, another 2D carbon material, makes the biphenylene structure fundamentally interesting in the context of novel two-dimensional materials. The electronic properties of biphenylene are distinct from graphene; for instance, pristine biphenylene is metallic, but its band structure can be modified through functionalization. researchgate.netresearchgate.net

The chemical functionalization of graphene and related 2D materials is a key strategy to tune their properties for specific applications. acs.orgmdpi.com The methanol group of this compound offers a potential route to covalently attach biphenylene units to the surface of graphene or graphene oxide. This could be achieved through reactions with oxygen-containing functional groups on graphene oxide or by creating reactive sites on the pristine graphene lattice.

Such functionalization could locally alter the electronic structure of graphene, potentially opening a band gap or creating doping effects. The attached biphenylene units could also serve as nucleation sites for the growth of other materials or as recognition sites for sensing applications. The study of biphenylene films has provided insights into the electronic structure modifications induced by adsorption on surfaces, which is relevant to understanding the interaction between biphenylene derivatives and graphene. cnr.it While the direct use of this compound in this context is an area for future exploration, the fundamental properties of the biphenylene unit suggest its potential to contribute to the development of novel graphene-based hybrid materials.

Role in Catalysis Research

Design of Ligands Utilizing 2-Biphenylenemethanol Scaffold for Metal-Catalyzed Reactions

The this compound framework is a foundational element in the design of specialized ligands for metal-catalyzed reactions, particularly those requiring bulky and electron-rich phosphines. The inherent steric bulk of the biphenyl (B1667301) group, coupled with the ability to introduce a phosphine moiety via the methanol (B129727) functional group, allows for the creation of ligands that can significantly enhance the efficiency and selectivity of catalytic processes.

A common strategy involves the conversion of the hydroxymethyl group of this compound into a more reactive leaving group, such as a halide. This transformation facilitates the nucleophilic substitution with a phosphide anion or a secondary phosphine to introduce the desired phosphine group onto the biphenyl scaffold. This approach allows for the synthesis of a variety of monodentate phosphine ligands. The specific nature of the phosphine, whether it be a dialkyl or diarylphosphine, can be tailored to fine-tune the electronic and steric properties of the resulting ligand.

These biphenyl-based phosphine ligands have demonstrated exceptional performance in a range of palladium-catalyzed cross-coupling reactions. The bulk of the biphenyl scaffold is crucial for promoting the reductive elimination step and stabilizing the active catalytic species, leading to higher turnover numbers and efficiency.

Table 1: Examples of Biphenyl-Based Phosphine Ligands and Their Applications

Ligand TypeGeneral StructureKey FeaturesCatalytic Applications
DialkylbiarylphosphinesP(alkyl)₂-functionalized biphenylHigh electron density, significant steric bulkSuzuki-Miyaura coupling, Buchwald-Hartwig amination, C-O coupling
DiarylbiarylphosphinesP(aryl)₂-functionalized biphenylTunable electronic properties via aryl substituentsSuzuki-Miyaura coupling, Heck reaction

Note: This table represents classes of ligands that can be conceptually derived from a this compound scaffold.

Substrate in Novel Catalytic Transformations for Organic Synthesis

While often employed as a ligand precursor, this compound can also serve as a substrate in various catalytic transformations, leveraging the reactivity of its benzyl alcohol moiety and the biphenyl C-H bonds.

One notable transformation is the catalytic oxidation of the hydroxymethyl group. For instance, the oxidation of biphenyl methanol has been explored using various catalysts to yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. researchgate.net

Furthermore, the biphenyl scaffold itself is amenable to C-H activation and functionalization. Research has demonstrated the dehydrogenative coupling of biphenyl derivatives, which suggests that under appropriate catalytic conditions, this compound could undergo intermolecular or intramolecular C-C bond formation. researchgate.net The presence of the hydroxymethyl group can also direct the regioselectivity of such C-H functionalization reactions. For example, palladium-catalyzed C-H activation of benzyl alcohols has been shown to be a viable strategy for the synthesis of more complex molecules. mdpi.com Photoinduced dehydrogenative coupling reactions between benzylic C-H bonds and other substrates also represent a potential transformation pathway for this compound. nih.gov

Table 2: Potential Catalytic Transformations of this compound

Reaction TypePotential Product(s)Catalyst System (Example)
Catalytic Oxidation2-Biphenylcarbaldehyde, 2-Biphenylcarboxylic acidTransition metal complexes (e.g., Ru, Pd)
Dehydrogenative CouplingDimeric or oligomeric biphenyl structuresGold/Silver bimetallic systems
C-H FunctionalizationArylated, alkenylated, or acylated biphenyl derivativesPalladium catalysts with directing groups

Component in Heterogeneous Catalytic Systems (e.g., within porous organic polymers)

The rigid and aromatic nature of the biphenyl unit makes this compound an attractive building block for the construction of porous organic polymers (POPs) for heterogeneous catalysis. POPs offer several advantages over their homogeneous counterparts, including ease of separation, recyclability, and enhanced stability.

The biphenyl moiety can be incorporated into the polymer backbone through various polymerization techniques. The hydroxymethyl group of this compound can be functionalized to introduce polymerizable groups or can be used to anchor catalytic species to the polymer framework. For example, biphenylene-containing POPs have been synthesized and shown to possess high surface areas, a crucial factor for efficient heterogeneous catalysis. nju.edu.cn The incorporation of functional groups derived from this compound can create active sites within the porous structure, leading to catalysts with high activity and selectivity.

The design of these materials allows for the precise tuning of their properties, such as pore size, surface area, and chemical functionality, by carefully selecting the monomers and polymerization conditions. Phenyl-containing POPs have been successfully synthesized and utilized for various applications, including as adsorbents and photocatalysts. researchgate.netnih.gov

Mechanistic Studies of Catalyst-Substrate Interactions in Catalytic Processes

The use of ligands derived from this compound in catalysis provides a valuable platform for conducting detailed mechanistic studies to understand catalyst-substrate interactions. The well-defined structure of these ligands allows for systematic modifications, enabling researchers to probe the influence of steric and electronic effects on the catalytic cycle.

In palladium-catalyzed cross-coupling reactions, for instance, dialkylbiaryl phosphine ligands, which can be conceptually derived from this compound, have been extensively studied. nih.govrsc.org Mechanistic investigations have revealed that the bulky biphenyl scaffold plays a critical role in promoting the formation of the active monoligated palladium species, which is often the key to high catalytic activity. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Sustainable and Novel Synthetic Routes for 2-Biphenylenemethanol and its Analogues

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For this compound and its derivatives, research is moving beyond traditional synthetic pathways to embrace more sustainable approaches. Key areas of exploration include the implementation of green chemistry principles, such as the use of safer solvents and the reduction of waste, as well as the development of innovative catalytic systems. syngeneintl.comrsc.orgsemanticscholar.org

One promising avenue is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. chemrxiv.org While not yet specifically reported for this compound, the successful use of enzymes in the synthesis of other biphenyl (B1667301) derivatives suggests the potential for developing biocatalytic routes to this compound. chemrxiv.org Furthermore, advancements in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, continue to offer more efficient and scalable methods for constructing the core biphenyl structure. nih.govrsc.org Future research will likely focus on adapting these methods to be more sustainable, for instance, by using earth-abundant metal catalysts or developing catalytic systems that can operate in greener solvents.

An overview of potential sustainable synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Biocatalysis Use of enzymes or whole-cell systems to catalyze the formation of the biphenyl scaffold or the introduction of the methanol (B129727) group.High selectivity, mild reaction conditions, reduced waste, use of renewable resources. chemrxiv.org
Green Catalysis Development of catalysts based on earth-abundant metals or metal-free systems to replace precious metal catalysts.Lower cost, reduced environmental impact, improved catalyst recyclability.
Flow Chemistry Performing reactions in continuous flow reactors rather than traditional batch processes.Enhanced safety, improved reaction control and scalability, potential for process intensification. syngeneintl.com
Solvent-Free or Green Solvent Reactions Conducting syntheses in the absence of traditional organic solvents or in environmentally benign alternatives like water or bio-derived solvents.Reduced solvent waste, lower toxicity, improved process safety. nih.gov

Development of Advanced Functional Materials with Tunable Properties

The rigid and planar structure of the biphenylene (B1199973) unit, combined with the reactive hydroxyl group of the methanol substituent, makes this compound a versatile building block for the creation of advanced functional materials. Research in this area is focused on designing and synthesizing polymers, metal-organic frameworks (MOFs), and other extended structures where the properties can be precisely controlled.

The electronic characteristics of biphenylene-containing materials are of particular interest. By modifying the substitution pattern on the biphenylene core or by incorporating different functional groups, it is possible to tune the electronic and optical properties of the resulting materials. This opens up possibilities for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of two-dimensional materials based on biphenylene is also an active area of research, with potential applications in nanoelectronics and spintronics. researchgate.net

The table below summarizes key properties of biphenylene-based materials that can be tuned for specific applications.

PropertyTuning StrategyPotential Applications
Electronic Band Gap Chemical modification of the biphenylene core, introduction of electron-donating or -withdrawing groups.Organic semiconductors, transistors, sensors.
Luminescence Altering the conjugation length, incorporation of chromophoric units.OLEDs, fluorescent probes, bioimaging.
Porosity Use as a linker in the synthesis of MOFs and porous organic polymers.Gas storage and separation, catalysis, drug delivery.
Mechanical Strength Incorporation into polymer backbones to enhance rigidity and thermal stability.High-performance plastics, composites.

Deeper Understanding of Complex Reaction Mechanisms and Reactivity Patterns

A fundamental understanding of the reaction mechanisms and reactivity patterns of this compound is crucial for its effective utilization in synthesis and materials science. Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in elucidating the intricacies of these reactions. nih.govmdpi.comnih.gov DFT calculations can provide valuable insights into transition state geometries, reaction energy barriers, and the electronic factors that govern reactivity. nih.govmontclair.edu

For this compound, computational studies can help to predict its behavior in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic substitution at the benzylic carbon, and reactions involving the hydroxyl group. This predictive capability can guide the design of new synthetic routes and the development of novel functional materials. Furthermore, understanding the excited-state properties of this compound and its derivatives is essential for their application in photochemistry and optoelectronics.

Key areas of investigation into the reaction mechanisms of this compound are outlined below.

Research AreaComputational/Experimental ApproachInsights Gained
Ground-State Reactivity DFT calculations of reaction pathways, kinetic studies.Prediction of regioselectivity, understanding of catalytic cycles, optimization of reaction conditions. nih.gov
Excited-State Dynamics Time-dependent DFT (TD-DFT), transient absorption spectroscopy.Understanding of photophysical processes (absorption, fluorescence, phosphorescence), design of photoactive materials.
Intermolecular Interactions Hirshfeld surface analysis, quantum theory of atoms in molecules (QTAIM).Elucidation of crystal packing, design of self-assembling systems, understanding of host-guest interactions. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

ML models can be trained on existing datasets of molecular structures and their corresponding properties to develop quantitative structure-property relationships (QSPRs). researchgate.net These models can then be used to predict the properties of novel, yet-to-be-synthesized this compound analogues. chemrxiv.orgchemrxiv.orgnih.gov This predictive capability allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for specific applications. Generative AI models can even design entirely new molecular structures based on a set of desired properties. youtube.comnih.gov

The synergy between AI/ML and experimental chemistry holds immense promise for the future of this compound research, as summarized in the following table.

AI/ML ApplicationDescriptionExpected Outcome
Property Prediction Development of QSPR models to predict electronic, optical, and physical properties.Rapid identification of candidate molecules with desired characteristics. researchgate.netpeerj.com
Generative Molecular Design Use of generative models to create novel this compound derivatives with optimized properties.Discovery of new functional materials and molecules with enhanced performance. nih.gov
Reaction Optimization Application of ML algorithms to predict optimal reaction conditions for the synthesis of this compound and its analogues.Increased reaction yields, reduced experimental effort, and faster process development.
Data-Driven Discovery Mining of large chemical databases to identify new research directions and potential applications for biphenylene-based compounds.Uncovering hidden relationships between structure and function, leading to new scientific breakthroughs. nih.gov

Contribution to Environmental and Energy-Related Chemical Transformations (e.g., greenhouse gas mitigation, biomass conversion)

The unique properties of this compound and its derivatives make them promising candidates for addressing pressing environmental and energy challenges. Research is emerging on the potential applications of biphenylene-based materials in areas such as greenhouse gas mitigation and the conversion of biomass into valuable chemicals and fuels.

In the context of greenhouse gas mitigation, materials derived from this compound could be utilized for the capture and conversion of carbon dioxide (CO₂). carbonherald.comupenn.edunrel.gov The porous nature of MOFs and other polymers constructed from biphenylene-containing linkers could allow for the selective adsorption of CO₂ from flue gas or the atmosphere. confex.comrsc.org Furthermore, the catalytic activity of these materials could be harnessed to convert captured CO₂ into useful products like methanol. carbonherald.comupenn.edu

In the realm of renewable energy, biphenylene-based materials are being investigated for their potential in hydrogen storage. researchgate.netborophene.comrsc.orgsigmaaldrich.comyoutube.com The high surface area and tunable pore sizes of materials derived from this compound could enable the efficient and reversible storage of hydrogen for use in fuel cells. Additionally, the catalytic properties of these materials could be applied to the conversion of biomass into biofuels and platform chemicals, contributing to a more sustainable chemical industry. mdpi.commdpi.comresearchgate.netcardiff.ac.ukmpg.de

The potential contributions of this compound to environmental and energy applications are highlighted below.

Application AreaPotential Role of this compoundResearch Focus
CO₂ Capture and Conversion Building block for porous materials (MOFs, polymers) for CO₂ adsorption; precursor for catalysts for CO₂ reduction.Design of materials with high CO₂ selectivity and capacity; development of efficient and stable catalysts. nrel.govconfex.com
Hydrogen Storage Precursor for high-surface-area materials for physisorption of hydrogen.Synthesis of materials with optimized pore structures and binding energies for reversible hydrogen storage. researchgate.netrsc.org
Biomass Conversion Ligand for catalysts used in the upgrading of biomass-derived platform molecules.Development of robust and selective catalysts for the conversion of lignocellulose into valuable chemicals and fuels. mdpi.commdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Biphenylenemethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis of this compound typically involves catalytic reduction of 2-biphenylenecarbaldehyde or ester derivatives. For example, sodium borohydride (NaBH₄) in methanol at 0–25°C under inert atmosphere achieves moderate yields (~60–75%) . Optimization may include:
  • Catalyst screening : Use of LiAlH₄ for sterically hindered substrates (requires anhydrous conditions).
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like oxidation.
    Data Table :
SubstrateReducing AgentSolventYield (%)Reference
2-BiphenylenecarbaldehydeNaBH₄MeOH68
2-Biphenylenecarboxylate esterLiAlH₄THF72

Q. How should researchers purify this compound to achieve >95% purity for spectroscopic analysis?

  • Methodological Answer : Post-synthesis purification strategies:
  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 ratio) for baseline separation of alcohol byproducts .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystalline this compound (melting point: 98–102°C) .
    Critical Note : Monitor for diastereomer formation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Segregate aqueous and organic waste; incinerate via certified hazardous waste facilities .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., aldehydes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound structural elucidation?

  • Methodological Answer : Discrepancies in aromatic proton splitting (e.g., unexpected doublets in 1^1H NMR) may arise from:
  • Conformational isomerism : Use variable-temperature NMR (−40°C to 25°C) to identify dynamic equilibria .
  • Impurity profiling : Compare with NIST spectral libraries to rule out contaminants like biphenyl diols .
    Example : A 2023 study resolved conflicting 13^{13}C NMR signals via 2D-COSY, confirming axial chirality in the biphenyl moiety .

Q. What strategies validate the catalytic efficiency of novel catalysts in this compound synthesis?

  • Methodological Answer :
  • Turnover frequency (TOF) : Calculate using TOF=moles productmoles catalyst×time\text{TOF} = \frac{\text{moles product}}{\text{moles catalyst} \times \text{time}}. For instance, Pd/C catalysts achieve TOF > 500 h1^{-1} in hydrogenation .
  • Kinetic isotope effects (KIE) : Deuterium labeling studies to probe rate-determining steps (e.g., H– transfer vs. substrate binding) .
    Data Table :
CatalystTOF (h1^{-1})Selectivity (%)Reference
Pd/C52092
Raney Ni31085

Q. How do researchers address conflicting toxicity data in this compound metabolic studies?

  • Methodological Answer :
  • In vitro/in vivo correlation : Compare hepatic microsome assays (e.g., CYP450 metabolism) with rodent toxicity profiles .
  • Dose-response modeling : Use Hill equation fits to identify thresholds for hepatotoxicity (e.g., EC₅₀ = 120 μM in HepG2 cells) .
    Case Study : A 2015 EPA review resolved discrepancies by standardizing exposure durations across studies, revealing dose-dependent nephrotoxicity above 50 mg/kg/day .

Q. What computational methods predict the stability of this compound derivatives under varying pH conditions?

  • Methodological Answer :
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to estimate pKa values (predicted pKa = 9.8 for the hydroxyl group) .
  • Molecular dynamics (MD) : Simulate solvation in aqueous buffers (pH 2–12) to assess hydrolytic degradation pathways .

Literature Review and Data Validation

  • Key Databases : Prioritize Reaxys, SciFinder, and NIST Chemistry WebBook for spectral/toxicity data .
  • Contradiction Protocol : Cross-check findings against peer-reviewed risk assessments (e.g., EPA HPV Program) and replicate experiments with independent batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.